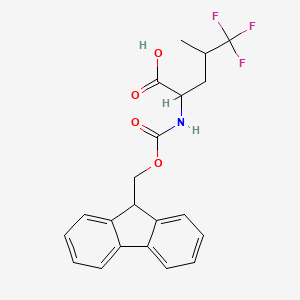

Fmoc-5,5,5-trifluoro-DL-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBKIGOBMSJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661507 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777946-04-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 5,5,5 Trifluoro Dl Leucine and Its Analogues

The synthesis of Fmoc-5,5,5-trifluoro-DL-leucine is a multi-step process that begins with the formation of the core amino acid, 5,5,5-trifluoro-DL-leucine, followed by the protection of its α-amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety. This protecting group is crucial for the application of the amino acid in solid-phase peptide synthesis (SPPS). altabioscience.com

The synthesis of the underlying fluorinated amino acid, 5,5,5-trifluoro-DL-leucine, involves the introduction of a trifluoromethyl group into a leucine (B10760876) precursor. General strategies for the synthesis of fluorinated amino acids often rely on either utilizing fluorinated building blocks or the direct fluorination/fluoroalkylation of amino acid precursors. rsc.org For instance, methods like the transformation of fluorinated imines or nickel-catalyzed dicarbofunctionalization of alkenes with reagents like bromodifluoroacetate can be employed to create the carbon-fluorine bonds necessary for these structures. rsc.org

Once the racemic 5,5,5-trifluoro-DL-leucine is obtained, the subsequent and critical step is the introduction of the Fmoc protecting group. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while remaining stable to the acidic conditions often used to remove side-chain protecting groups. total-synthesis.com This orthogonality is a cornerstone of Fmoc-based peptide synthesis. altabioscience.com

Several methods exist for the Nα-Fmoc protection of amino acids, which are applicable to 5,5,5-trifluoro-DL-leucine. The choice of method often balances reaction efficiency with the minimization of side reactions, such as the formation of dipeptides or Lossen-type rearrangements. nih.gov

A common approach is the Schotten-Baumann reaction, where the amino acid is treated with an activated Fmoc reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a basic aqueous solution. tandfonline.com Fmoc-OSu is often preferred as it is more controllable and leads to fewer side reactions compared to the more reactive Fmoc-Cl.

To circumvent issues like oligomerization, an alternative procedure involves the silylation of the amino acid's carboxylic acid group with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to the addition of the Fmoc reagent. tandfonline.comgoogle.com This anhydrous method proceeds under neutral conditions, simplifying the workup and often yielding a product of very high purity. tandfonline.com

| Fmoc Protection Method | Reagents | Typical Conditions | Key Advantages/Disadvantages |

| Schotten-Baumann (Fmoc-OSu) | Amino Acid, Fmoc-OSu, NaHCO₃ | Aqueous/organic solvent mixture (e.g., THF/water), Room Temp, overnight | Good yields, Fmoc-OSu is stable and easier to handle than Fmoc-Cl. total-synthesis.com |

| Schotten-Baumann (Fmoc-Cl) | Amino Acid, Fmoc-Cl, Base (e.g., Na₂CO₃) | Aqueous/organic solvent mixture, 0°C to Room Temp | Highly reactive, can lead to dipeptide side products. nih.govtandfonline.com |

| Silylation Method | Amino Acid, MSTFA, Fmoc-OSu | Anhydrous CH₂Cl₂, Reflux then Room Temp | High purity, avoids oligopeptide formation, neutral conditions. tandfonline.comgoogle.com |

The synthesis of analogues of this compound can be approached by modifying the starting materials. For example, using different fluorinated precursors can lead to analogues such as fluorinated valines and alanines. rsc.org The development of synthetic routes to access complex, unnatural fluorine-containing amino acids is an active area of research, employing advanced techniques like photocatalysis and palladium cross-coupling to incorporate novel fluorinated functional groups. nih.gov

Derivatization Strategies for Fmoc 5,5,5 Trifluoro Dl Leucine

The primary application of Fmoc-5,5,5-trifluoro-DL-leucine is its incorporation into peptide chains via solid-phase peptide synthesis (SPPS). altabioscience.com In this context, the principal derivatization strategy involves the activation of its free carboxylic acid group. This activation is necessary to overcome the high kinetic barrier of amide bond formation, transforming the carboxyl group into a more reactive species that can readily couple with the free amino group of the growing peptide chain attached to the solid support. lifetein.comembrapa.br

The process of peptide bond formation requires a coupling reagent. Over the years, a variety of these reagents have been developed, broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (or uronium) salts. bachem.com The choice of reagent can significantly impact coupling efficiency, reaction time, and the potential for side reactions, most notably racemization. bachem.comchempep.com

Carbodiimide-Based Activation: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. bachem.com They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea, terminating the coupling reaction. To mitigate these issues, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). chempep.com These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine component, minimizing racemization. chempep.com Ethyl (hydroxyimino)cyanoacetate (Oxyma) is another effective additive used with carbodiimides. nih.gov

Onium Salt-Based Activation: Phosphonium and aminium salts are generally more reactive and lead to faster coupling times. bachem.com

Phosphonium Reagents: Examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These reagents directly convert the Fmoc-amino acid into a benzotriazolyl ester. bachem.com

Aminium/Uronium Reagents: This class includes reagents like HBTU, TBTU, and HATU. embrapa.br HBTU and TBTU are among the most common coupling reagents used in Fmoc-SPPS. HATU, which incorporates the HOAt moiety, is even more reactive and is particularly useful for difficult couplings, such as those involving sterically hindered amino acids. chempep.com

These onium salt reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid, allowing it to react with the coupling agent. embrapa.brbachem.com

The general mechanism involves the formation of an active ester (e.g., HOBt or HOAt ester) in situ, which then undergoes nucleophilic attack by the terminal amine of the resin-bound peptide. embrapa.br

| Coupling Reagent Class | Examples | Activator/Base | Key Features |

| Carbodiimides | DCC, DIC | HOBt, HOAt, Oxyma | Cost-effective, minimizes racemization with additives. DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | High coupling efficiency, low racemization. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | DIPEA, NMM | Very fast and efficient, widely used in automated SPPS. HATU is highly reactive for difficult couplings. bachem.comchempep.com |

The derivatization of this compound via these activation strategies enables its sequential addition to a peptide, allowing for the site-specific introduction of this unique fluorinated amino acid into synthetic peptides for various research applications.

Advanced Strategies for the Incorporation of Trifluoroleucine into Peptides and Proteins

In Vitro and In Vivo Incorporation Methods

The integration of trifluoroleucine into the primary structure of proteins can be achieved through several sophisticated biological and chemical techniques. These methods range from leveraging the natural protein synthesis machinery of living organisms to employing cell-free systems and expanding the genetic code itself.

Residue-Specific Incorporation (Selective Pressure Incorporation) in Auxotrophic Organisms

Residue-specific incorporation is a technique that globally replaces all instances of a particular canonical amino acid with a non-canonical analog. nih.govspringernature.com This is often accomplished by using auxotrophic organisms, which are incapable of synthesizing a specific essential amino acid and are therefore dependent on an external supply. nih.gov By providing the auxotrophic host with the non-canonical amino acid in a medium depleted of its canonical counterpart, the cellular translation machinery is prompted to incorporate the analog into newly synthesized proteins. nih.gov This method has been successfully applied to introduce trifluoroleucine into various proteins. nih.govnih.gov

E. coli is a commonly used host for the residue-specific incorporation of trifluoroleucine due to the availability of various auxotrophic strains and the relative ease of manipulating their growth conditions. acs.orgnih.gov Leucine (B10760876) auxotrophs of E. coli, which cannot produce their own leucine, are particularly useful for this purpose. nih.gov When these strains are cultured in a minimal medium lacking leucine but supplemented with 5,5,5-trifluoroleucine, they are forced to incorporate the fluorinated analog into their proteins to survive and grow. acs.orgnih.gov

This approach has been used to produce fluorinated versions of proteins like green fluorescent protein (GFP) and the GCN4 transcription factor. nih.govcaltech.edu For instance, a fluorinated form of GFP was evolved by globally replacing leucine with 5,5,5-trifluoroleucine, resulting in a mutant with comparable or even improved folding kinetics and fluorescence properties. nih.gov

Table 1: Examples of E. coli Applications in Trifluoroleucine Incorporation

| Protein Target | E. coli Strain Type | Outcome | Reference(s) |

| Green Fluorescent Protein (GFP) | Leucine Auxotroph | Evolved fluorinated GFP with comparable or improved folding and fluorescence. | nih.gov |

| GCN4-p1 (leucine zipper peptide) | Leucine Auxotroph | Increased thermal stability of the coiled-coil structure. | caltech.edu |

| Murine Dihydrofolate Reductase (mDHFR) | Isoleucine Auxotroph | Over 93% of isoleucine residues were replaced by a trifluorinated analog. | nih.gov |

| Murine Interleukin-2 (mIL-2) | Isoleucine Auxotroph | The fluorinated protein maintained its biological activity. | caltech.edunih.gov |

The efficiency of biosynthetic incorporation of trifluoroleucine can be quite high, with studies reporting over 93% replacement of leucine residues with the fluorinated analog. nih.gov This high level of incorporation can significantly alter the global properties of a protein. nih.gov For example, the substitution of leucine with 5,5,5-trifluoroleucine in the leucine zipper peptide GCN4-p1 has been shown to enhance the thermal stability of its coiled-coil structure. caltech.edu

However, this method is not without its limitations. One major challenge is that the non-canonical amino acid must be recognized and processed by the host's native translational machinery, specifically the aminoacyl-tRNA synthetases (aaRSs). nih.govnih.gov While some fluorinated amino acids are readily accepted, others may require the overexpression of the wild-type aaRS or even the engineering of mutant aaRSs with altered substrate specificity. nih.govcaltech.edu

Another limitation is the potential for cellular toxicity. unige.ch The global replacement of a canonical amino acid can lead to widespread changes in the proteome, potentially disrupting the function of essential endogenous proteins and inhibiting cell growth. unige.chnih.gov Furthermore, the physical and chemical properties of the resulting protein may be substantially and sometimes unpredictably altered. nih.gov

Genetic Code Expansion Techniques

Genetic code expansion offers a more precise way to incorporate non-canonical amino acids by reassigning a specific codon, often a stop codon like UAG (amber), to the desired analog. ucsf.eduresearchgate.net This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the host organism. ucsf.eduresearchgate.net The orthogonal aaRS is engineered to specifically recognize and charge the non-canonical amino acid onto the orthogonal tRNA, which in turn recognizes the reassigned codon during translation. ucsf.edu

This technique allows for the site-specific incorporation of trifluoroleucine at one or more predetermined positions within a protein sequence, providing a powerful tool for probing protein structure and function with minimal perturbation. nih.gov While the development of an orthogonal pair for trifluoroleucine is a complex process, it has been successfully achieved for other fluorinated amino acids like trifluoromethyl-phenylalanine. nih.gov The principles of genetic code expansion are broadly applicable and represent a promising avenue for the controlled incorporation of trifluoroleucine. nih.govcam.ac.uk

Cell-Free Protein Expression Systems

Cell-free protein expression systems provide a powerful in vitro alternative to in vivo methods. promega.comneb.com These systems consist of cell lysates containing all the necessary components for transcription and translation, such as ribosomes, tRNAs, and aminoacyl-tRNA synthetases. promega.compromega.com By adding a DNA or mRNA template encoding the protein of interest and supplementing the reaction with the desired non-canonical amino acid, proteins can be synthesized in a controlled environment. neb.com

This approach offers several advantages for incorporating trifluoroleucine. It bypasses the issue of cellular toxicity, as the synthesis occurs outside of a living cell. neb.com It also allows for direct control over the concentration of the non-canonical amino acid, which can help to maximize incorporation efficiency. unige.ch Cell-free systems are particularly useful for producing proteins that are toxic to host cells, and for high-throughput screening of protein variants. promega.comneb.com Both prokaryotic (e.g., E. coli lysate) and eukaryotic (e.g., wheat germ extract, rabbit reticulocyte lysate) cell-free systems are available and can be adapted for the incorporation of trifluoroleucine. promega.comsigmaaldrich.com

Site-Directed Incorporation in Protein Engineering

Site-directed incorporation of trifluoroleucine is a key strategy in protein engineering, allowing for precise modifications to be made to a protein's structure and function. nih.govnih.gov By strategically placing this fluorinated amino acid at specific locations, researchers can investigate the roles of individual residues in protein folding, stability, and interactions.

Another approach involves expressed protein ligation, a semisynthetic method that allows for the joining of a recombinantly expressed protein fragment with a chemically synthesized peptide containing the non-canonical amino acid. caltech.edu This technique provides a high degree of control over the placement of the modification.

The ability to site-specifically incorporate trifluoroleucine opens up a wide range of possibilities in protein design. For example, it can be used to create proteins with enhanced stability by introducing fluorinated residues into the hydrophobic core. nih.gov It can also be used as a probe for NMR spectroscopy, as the fluorine atom provides a sensitive and non-perturbing reporter of the local environment. nih.gov

Impact of Trifluoroleucine Incorporation on Protein and Peptide Structure and Dynamics

Modulation of Peptide and Protein Stability

The introduction of TFL, a more hydrophobic substitute for leucine (B10760876), into the hydrophobic cores of proteins has been shown to bolster their stability against both thermal and chemical stresses. nih.gov This enhancement is attributed to several factors, including the "fluorous effect" and the specific stereochemistry of the incorporated amino acid.

A primary consequence of incorporating TFL into peptides, particularly in the hydrophobic core of coiled-coil structures, is a marked increase in thermal stability. nih.govcaltech.edu Studies on coiled-coil peptides where leucine residues were replaced by TFL demonstrated a significant elevation in the thermal melting temperature (Tm), the point at which 50% of the protein is denatured. For instance, in one study, a coiled-coil peptide, A1, composed of leucine (Leu-A1) had a Tm of 55°C. When the leucine was replaced with either of the two diastereoisomers of TFL, the resulting peptides (SR-A1 and SS-A1) both exhibited a Tm of 65°C, an 11°C increase in thermal stability. nih.gov An equimolar mixture of the two fluorinated peptides resulted in a heterodimer with an even higher Tm of 68°C. nih.gov This stabilizing effect highlights the potent influence of the trifluoromethyl group on intramolecular interactions.

Table 1: Thermal Melting Temperatures (Tm) of A1 Peptides

| Peptide | Melting Temperature (Tm) | Increase in Tm (vs. Leu-A1) |

|---|---|---|

| Leu-A1 | 55°C | N/A |

| SR-A1 | 65°C | +11°C |

| SS-A1 | 65°C | +11°C |

This table presents data on the thermal stability of the A1 coiled-coil peptide and its variants containing (2S,4R)-5,5,5-trifluoroleucine (SR-A1) and (2S,4S)-5,5,5-trifluoroleucine (SS-A1). Data sourced from research on the biosynthesis and stability of these peptides. nih.gov

Beyond thermal stress, the incorporation of TFL also renders proteins more resistant to chemical denaturation. nih.gov The increased hydrophobicity and the stability of the fluorinated core make it more energetically costly for denaturants, such as guanidinium (B1211019) hydrochloride, to unfold the protein structure. nih.gov This enhanced resilience is a direct result of the strengthened hydrophobic interactions within the protein's core, which act as a more robust barrier against the disruptive influence of chemical agents. nih.gov

The term "fluorous effect" refers to the tendency of highly fluorinated molecules to segregate from both aqueous and hydrocarbon environments, leading to favorable interactions with other fluorinated molecules. nih.gov When TFL is incorporated into the hydrophobic core of a protein, this effect can lead to the formation of a "fluorous core". nih.govbeilstein-journals.org The trifluoromethyl (CF₃) group is significantly more hydrophobic than a standard methyl (CH₃) group, making TFL a "hyperhydrophobic" surrogate for leucine. nih.gov This hyperhydrophobicity is a primary driver for the observed increases in protein stability, as it strengthens the packing and interactions within the protein's interior, effectively "squeezing out" water and resisting unfolding. nih.govnih.gov

The introduction of a trifluoromethyl group at the γ-carbon of leucine creates a new stereocenter, resulting in two possible diastereomers: (2S,4S)-5,5,5-trifluoroleucine and (2S,4R)-5,5,5-trifluoroleucine. nih.gov Research has shown that the stereochemistry at this new center can influence stability. In the case of the A1 coiled-coil peptide, homodimers formed from peptides containing either the (2S,4S) or the (2S,4R) diastereomer showed an identical and significant increase in thermal stability compared to the parent leucine peptide. nih.gov Interestingly, a mixture of the two fluorinated peptides led to the formation of a heterodimer that was modestly more stable than either of the fluorinated homodimers, suggesting that the specific packing of the different stereoisomers within the coiled-coil structure can further optimize stabilizing interactions. nih.gov

Influence on Secondary Structural Propensities

The α-helix is a common secondary structure stabilized by hydrogen bonds between backbone atoms. khanacademy.org The propensity of an amino acid to favor an α-helical conformation can be influenced by its side chain. Studies on fluorinated amino acids have shown that they often have a lower intrinsic α-helix propensity compared to their non-fluorinated counterparts. nih.govbeilstein-journals.org For example, a study on hexafluoroleucine (Hfl) found it decreased the helix propensity by 8-fold compared to leucine. nih.gov This reduction can be attributed to factors like the increased bulk of the fluorinated side chain. nih.gov

Effects on β-Sheet Formation

The incorporation of fluorinated amino acids, including trifluoroleucine analogs, has been shown to have a notable influence on the propensity of peptides to form β-sheet structures. Research indicates that these modified amino acids are generally more suited for stabilizing β-sheets than α-helices, a preference rooted in their conformational effects. acs.org

Studies measuring the β-sheet propensity for various fluoro-amino acids have demonstrated a higher propensity for these analogs compared to their corresponding hydrocarbon counterparts. acs.org For instance, the β-sheet propensity follows the trend: hexafluoroleucine (Hfl) > tetrafluoroleucine (Qfl) > leucine. acs.org This suggests that the introduction of fluorine can significantly favor the extended conformation characteristic of β-strands. The underlying reasons for this increased propensity are thought to be multifactorial, with steric factors potentially playing a more dominant role than hydrophobicity. acs.org In the context of a β-sheet, the placement of fluorinated residues, even in solvent-exposed positions, appears to contribute to the stability of the folded state. nih.gov

While the solvent 2,2,2-trifluoroethanol (B45653) (TFE) is known to induce secondary structure formation, including β-sheets in proteins like tendamistat, the effect of incorporating trifluoroleucine directly into the peptide chain is a distinct phenomenon driven by the intrinsic properties of the amino acid itself. nih.gov The inherent conformational preferences of trifluoroleucine residues guide the peptide backbone towards a β-sheet conformation, making them valuable tools for protein design and engineering aimed at enhancing β-sheet stability. acs.org

Conformational Control at the Amino Acid and Peptide Backbone Levels

The general observation that fluorinated amino acids, such as trifluoroleucine, have a higher propensity for β-sheets over α-helices points to a fundamental conformational preference for a more extended structure. acs.org This suggests that the energy landscape of the fluorinated amino acid residue is altered in a way that the β-region of the Ramachandran plot becomes more favorable. In contrast to the disruptive effect of some unnatural amino acids like aza-amino acids on β-sheet structures, trifluoroleucine appears to support and stabilize this conformation. mdpi.com

While detailed NMR studies on peptides containing trifluoroleucine are needed to fully delineate the specific dihedral angle preferences, the collective evidence from secondary structure propensity studies strongly supports the role of trifluoroleucine in exerting conformational control that favors β-sheet formation. acs.org It is important to distinguish the effect of incorporating the amino acid from the environmental effect of solvents like trifluoroethanol, which can also influence peptide conformation and backbone dynamics. nih.gov

Effects on Higher-Order Protein Structures (Supersecondary and Quaternary Structures)

The influence of trifluoroleucine extends beyond secondary structures to impact the assembly and stability of more complex protein architectures, such as coiled-coils and other oligomeric interfaces.

Coiled-Coil Structures and Dimerization Interfaces

The incorporation of trifluoroleucine into the hydrophobic core of coiled-coil domains has been consistently shown to enhance their stability. Coiled-coils are supersecondary structures formed by the wrapping of two or more α-helices around each other, characterized by a repeating pattern of hydrophobic and polar residues. Leucine is frequently found at the core 'd' positions of the heptad repeat, and its replacement with trifluoroleucine can have a significant stabilizing effect.

This enhanced stability is manifested in several ways:

Increased Thermal Stability: Fluorinated peptides exhibit higher melting temperatures compared to their non-fluorinated counterparts.

Resistance to Denaturation: Peptides containing trifluoroleucine are more resistant to chemical denaturants.

Favorable Folding Energy: The free energy of folding is often more favorable for fluorinated peptides.

The stereochemistry of trifluoroleucine can also play a role. Both (2S,4S)- and (2S,4R)-5,5,5-trifluoroleucine have been shown to enhance the thermostability of coiled-coil homodimers when they replace leucine. nih.gov Interestingly, a heterodimer formed from an equimolar mixture of the two fluorinated peptides can exhibit even greater thermal stability. nih.gov This stabilization is attributed to the increased hydrophobicity of the trifluoromethyl group and the favorable interactions it forms within the hydrophobic core of the coiled-coil.

Below is a table summarizing the impact of trifluoroleucine incorporation on the stability of a model coiled-coil peptide.

| Peptide Variant | Description | Change in Thermal Stability (ΔTm) |

| Leu-A1 | Native peptide with Leucine | - |

| SS-A1 | Leucine replaced with (2S,4S)-5,5,5-trifluoroleucine | Increased |

| SR-A1 | Leucine replaced with (2S,4R)-5,5,5-trifluoroleucine | Increased |

| SS-A1/SR-A1 Heterodimer | Mixture of the two fluorinated peptides | Further increased |

This table is a qualitative representation based on findings that both diastereomers of trifluoroleucine increase coiled-coil stability, with their heterodimer being potentially more stable. nih.gov

Self-Sorting and Assembly of Fluorinated Hydrophobic Cores

The unique properties of fluorocarbons lead to a phenomenon known as the "fluorous effect," which drives the self-assembly and self-sorting of fluorinated molecules. Due to their simultaneous hydrophobicity and lipophobicity, fluorinated side chains tend to phase separate from both aqueous environments and hydrocarbon-rich regions. This behavior has significant implications for the organization of hydrophobic cores in proteins.

When peptides containing trifluoroleucine are mixed with their non-fluorinated (hydrogenated) counterparts, the mutual phobicity between the fluorinated and hydrogenated side chains can lead to self-sorting. This results in the formation of distinct, compartmentalized assemblies where the fluorinated cores are segregated from the hydrogenated ones. This self-sorting is a property of the molecules themselves and does not require complex fabrication techniques.

This principle allows for the design of intricate supramolecular structures. For example, in a mixture of fluorinated and non-fluorinated coiled-coils, the formation of homodimers (fluorinated with fluorinated, and hydrogenated with hydrogenated) is often favored over the formation of heterodimers. This preferential association is a direct consequence of the fluorous effect and the desire of the fluorinated cores to minimize contact with the hydrogenated side chains. The ability to control the assembly and organization of peptide structures through the strategic placement of trifluoroleucine opens up new avenues for the development of novel biomaterials and protein assemblies with precisely defined architectures.

Functional Modulation and Biomolecular Interactions

Alteration of Biological Activity in Bioactive Peptides

The substitution of canonical amino acids with Fmoc-5,5,5-trifluoro-DL-leucine can profoundly influence the biological activity of peptides. These effects are particularly notable in peptides that interact with biological membranes and those that function through receptor-ligand binding.

While specific studies on the incorporation of this compound into membrane-active peptides are limited, the introduction of fluorinated amino acids is a known strategy to modulate the properties of antimicrobial peptides (AMPs). The increased hydrophobicity of the trifluoromethyl group can enhance the peptide's interaction with the lipid bilayer of bacterial membranes, potentially leading to increased antimicrobial potency. The altered lipophilicity can influence how the peptide partitions into the membrane, its orientation within the bilayer, and its ability to form pores or disrupt membrane integrity. Further research is needed to elucidate the precise effects of 5,5,5-trifluoroleucine on the lytic activity and selectivity of AMPs.

The introduction of fluorinated amino acids can selectively modulate the binding affinity of peptides to their receptors. For instance, the fluorination of a peptide antigen has been shown to alter its binding to T-cell receptors in a selective manner. nih.gov While direct evidence for 5,5,5-trifluoroleucine is still emerging, the principle is that the trifluoromethyl group can introduce new, favorable interactions within a binding pocket or, conversely, create steric hindrance, thereby either enhancing or diminishing binding affinity. These interactions can be highly specific and depend on the local environment of the binding site. The ability to fine-tune receptor-ligand interactions by incorporating 5,5,5-trifluoroleucine opens up possibilities for designing peptide-based therapeutics with improved potency and selectivity.

Programming Specific Protein-Protein Interactions

The replacement of leucine (B10760876) with 5,5,5-trifluoroleucine has been investigated as a strategy to engineer specific protein-protein interactions. The increased hydrophobicity of the trifluoromethyl group can enhance the stability of protein complexes, particularly in structures that rely on hydrophobic cores, such as coiled-coils. Studies on coiled-coil proteins have shown that the incorporation of 5,5,5-trifluoroleucine can significantly increase their thermal and chemical stability. nih.gov This stabilization is attributed to the favorable packing of the fluorinated side chains within the hydrophobic interface. However, the concept of a "fluorous effect" driving specific self-assembly of fluorinated domains remains a subject of investigation, with some studies suggesting that specific, programmed protein-protein interactions may not be solely dictated by fluorine-fluorine interactions.

Impact on Proteolytic Stability

| Peptide Sequence | Protease | Relative Stability Compared to Non-fluorinated Peptide |

| Model Peptide 1 (Fluorinated at P2) | α-Chymotrypsin | Increased |

| Model Peptide 2 (Fluorinated at P1') | α-Chymotrypsin | No Significant Change |

| Model Peptide 3 (Fluorinated at P2') | Pepsin | Decreased |

Table 1: Illustrative data on the proteolytic stability of peptides containing a fluorinated amino acid. The data shown is hypothetical and serves to demonstrate the variable effects of fluorination. Actual data would be dependent on the specific peptide and fluorinated residue.

Applications in Protein-Based Materials Biosynthesis

The unique properties of 5,5,5-trifluoroleucine are being exploited in the bottom-up design of novel protein-based biomaterials. The incorporation of this fluorinated amino acid into self-assembling peptides can drive the formation of well-ordered nanostructures, such as nanofibers and hydrogels.

In one notable example, the biosynthetic incorporation of 5,5,5-trifluoroleucine into coiled-coil polypeptides led to the formation of highly thermostable nano- and micro-fibers. nih.gov The increased α-helical content of the fluorinated peptides promoted the formation of pentameric subunits that then bundled into larger fibrous structures. nih.gov This demonstrates the potential of using 5,5,5-trifluoroleucine to control the self-assembly and enhance the properties of protein-based materials for applications in tissue engineering, drug delivery, and diagnostics. The resulting hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.

Advanced Analytical and Spectroscopic Characterization of Trifluoroleucine Containing Biomolecules

Chromatographic and Mass Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis and purification of synthetic peptides, including those containing trifluoroleucine. waters.comselectscience.netnih.gov These techniques separate molecules based on their physicochemical properties, primarily hydrophobicity in the case of reversed-phase HPLC (RP-HPLC), which is the most common mode for peptide analysis. The introduction of the trifluoromethyl group in trifluoroleucine significantly increases the hydrophobicity of the amino acid compared to its natural counterpart, leucine (B10760876). This alteration in hydrophobicity can be leveraged for efficient separation.

UPLC, with its use of smaller stationary phase particles, offers enhanced resolution and sensitivity with shorter run times compared to traditional HPLC. waters.com This is particularly advantageous for analyzing complex mixtures of synthetic peptides where trifluoroleucine-containing peptides need to be separated from deletion sequences or other impurities. waters.com The choice of mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid, is crucial for achieving good peak shape and retention. waters.comselectscience.net

Key Research Findings:

Enhanced Retention: Trifluoroleucine-containing peptides exhibit longer retention times in RP-HPLC compared to their non-fluorinated analogs due to the increased hydrophobicity imparted by the CF3 group.

Method Development: Gradient elution, where the concentration of the organic solvent (e.g., acetonitrile) is gradually increased, is typically employed to effectively separate peptides of varying hydrophobicities. nih.govrenyi.hu

Purity Assessment: HPLC and UPLC are routinely used to assess the purity of synthesized trifluoroleucine-containing peptides, a critical step before subsequent structural and functional studies. renyi.hu

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | <2 µm |

| Resolution | Good | Excellent waters.com |

| Analysis Time | Longer | Shorter waters.com |

| Sensitivity | Good | Higher waters.com |

| System Pressure | Lower | Higher |

Mass Spectrometry (MS, MALDI-MS, ESI-MS) for Sequence and Molecular Weight Verification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions and is fundamental for the characterization of biomolecules. technologynetworks.com For trifluoroleucine-containing peptides and proteins, MS provides precise molecular weight determination, confirming the successful incorporation of the fluorinated amino acid. biosyn.com The two most common ionization techniques for large biomolecules are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). biosyn.com

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing peptides and proteins directly from solution, often coupled with HPLC (LC-MS). renyi.hubiosyn.com It typically produces multiply charged ions, allowing for the analysis of high molecular weight biomolecules on mass analyzers with a limited mass range.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. biosyn.com

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. technologynetworks.combiosyn.com In this approach, a specific peptide ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, allowing for the precise localization of the trifluoroleucine residue within the peptide chain.

Key Research Findings:

Accurate Mass Measurement: High-resolution mass spectrometers can determine the molecular weight of trifluoroleucine-containing peptides with high accuracy, differentiating them from their leucine-containing counterparts.

Sequence Confirmation: Tandem MS experiments generate fragment ion spectra that confirm the amino acid sequence and verify the position of the trifluoroleucine incorporation.

Isomer Differentiation: Advanced MS techniques can even be used to differentiate between isomeric amino acids like leucine and isoleucine, which is crucial for unambiguous sequence determination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining atomic-level structural and dynamic information about molecules in solution. nsf.gov For biomolecules containing trifluoroleucine, NMR offers unique advantages due to the favorable properties of the ¹⁹F nucleus.

¹⁹F NMR as a Structural and Conformational Probe

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR studies of biomolecules for several reasons: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. ucla.edunih.gov Furthermore, the near-complete absence of fluorine in natural biological systems means that ¹⁹F NMR spectra of labeled biomolecules are free from background signals. ucla.edunih.govresearchgate.net

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. ucla.edunih.gov This sensitivity makes ¹⁹F NMR an exquisite tool for probing changes in protein conformation, folding, and interactions with other molecules. ucla.edunih.govnih.gov The trifluoromethyl group of trifluoroleucine provides a strong and sharp ¹⁹F NMR signal, making it an effective reporter of its surroundings within the biomolecule.

Key Research Findings:

Conformational Sensitivity: The ¹⁹F chemical shift of trifluoroleucine is a sensitive indicator of the local protein environment, providing insights into protein folding and conformational changes. ucla.edunih.gov

Ligand Binding Studies: Changes in the ¹⁹F NMR spectrum upon the addition of a ligand can be used to characterize binding events and determine binding affinities. ucla.edu

Protein Dynamics: ¹⁹F NMR can provide information on the dynamics of the protein backbone and side chains over a wide range of timescales. ucla.edu

| Property | Value/Description | Significance |

|---|---|---|

| Nuclear Spin (I) | 1/2 | Sharp NMR signals, simpler spectra |

| Natural Abundance | 100% ucla.edunih.gov | High sensitivity without isotopic enrichment |

| Gyromagnetic Ratio (γ) | High (83% of ¹H) ucla.edunih.gov | High detection sensitivity |

| Chemical Shift Range | Wide (>400 ppm) ucla.edu | High sensitivity to local environment ucla.edu |

| Biological Abundance | Virtually absent ucla.eduresearchgate.net | No background signals in biological samples nih.govresearchgate.net |

Multi-nuclear NMR Approaches

While ¹⁹F NMR is powerful on its own, its combination with other NMR-active nuclei like ¹H, ¹³C, and ¹⁵N in multi-nuclear NMR experiments provides a more complete picture of biomolecular structure and dynamics. nsf.govlibretexts.org These experiments can establish through-bond and through-space correlations between the fluorine nucleus and other nuclei in the molecule.

For example, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments can be used to correlate the ¹⁹F nucleus with nearby protons. Nuclear Overhauser Effect (NOE) experiments, such as ¹⁹F-¹H NOESY, can provide distance constraints between the fluorine atoms and nearby protons, which are crucial for determining the three-dimensional structure of the biomolecule.

Key Research Findings:

Structural Refinement: Multi-nuclear NMR experiments provide distance and dihedral angle restraints that are used to calculate and refine the three-dimensional structures of trifluoroleucine-containing peptides and proteins.

Dynamics Studies: Isotope labeling with ¹³C and ¹⁵N in conjunction with ¹⁹F allows for detailed studies of protein dynamics using relaxation experiments. nih.gov

Interaction Mapping: By observing changes in the NMR spectra of ¹H, ¹³C, and ¹⁵N upon trifluoroleucine incorporation, the structural perturbations caused by the fluorinated residue can be mapped throughout the protein.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure content of proteins and peptides in solution. lsu.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure elements of proteins—α-helices, β-sheets, and random coils—have distinct CD spectra.

Key Research Findings:

Secondary Structure Estimation: CD spectra can be used to estimate the percentage of α-helix, β-sheet, and random coil in a trifluoroleucine-containing peptide or protein. umich.edu

Conformational Stability: Thermal or chemical denaturation studies monitored by CD can provide information on the stability of the biomolecule's secondary structure. umich.edu Replacing hydrophobic leucine residues with the more hydrophobic trifluoroleucine has been shown to increase the melting temperature and resistance to chemical denaturation in some coiled-coil proteins. umich.edu

Environmental Effects: CD can be used to study how changes in the environment, such as the addition of solvents like trifluoroethanol, affect the secondary structure of trifluoroleucine-containing peptides. researchgate.netnih.gov

| Secondary Structure | Wavelength of Strong Negative Band(s) (nm) | Wavelength of Strong Positive Band(s) (nm) |

|---|---|---|

| α-Helix | 222 and 208 | ~193 |

| β-Sheet | ~218 | ~195 |

| Random Coil | ~195 | None |

Amino Acid Analysis (AAA) for Compositional Verification

The precise incorporation of 5,5,5-trifluoro-DL-leucine into a peptide or protein sequence is a critical determinant of the final biomolecule's structure and function. Therefore, rigorous compositional verification is essential. While traditional amino acid analysis involves acid hydrolysis followed by chromatographic separation, modern mass spectrometry-based techniques have become invaluable for confirming the presence and extent of non-canonical amino acid substitution.

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful tool for this purpose. In a study involving the coiled-coil peptide A1, where leucine residues were substituted with stereoisomers of 5,5,5-trifluoroleucine, researchers used MALDI-MS to analyze peptide fragments after enzymatic digestion with trypsin. nih.gov The substitution of a leucine residue (C6H13NO2, molar mass ≈ 131.17 g/mol ) with a 5,5,5-trifluoroleucine residue (C6H10F3NO2, molar mass ≈ 185.14 g/mol ) results in a predictable mass increase of 54 Da for each substitution. nih.gov By analyzing the mass spectra of peptide fragments, it is possible to identify peaks corresponding to zero, one, two, or multiple substitutions. This allows for a quantitative assessment of the incorporation efficiency of trifluoroleucine into the desired positions within the peptide sequence. nih.gov Incomplete replacement can sometimes be observed, which may be attributed to a persistent intracellular pool of natural leucine arising from cellular protein turnover. nih.gov

Biophysical Techniques for Stability and Interaction Studies

Incorporating 5,5,5-trifluoroleucine into the hydrophobic core of proteins and peptides can significantly alter their biophysical properties, particularly their stability and self-association behavior. nih.govgoogle.com A suite of biophysical techniques is employed to characterize these changes in detail.

Thermal Denaturation Studies

Thermal denaturation studies are fundamental for quantifying the impact of trifluoroleucine substitution on the conformational stability of a biomolecule. These experiments typically monitor a spectroscopic signal that is sensitive to the protein's folded state as a function of temperature. Circular dichroism (CD) spectroscopy is a widely used method, where the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical proteins) is tracked during heating.

The midpoint of the thermal unfolding transition is defined as the melting temperature (Tm), a key indicator of thermal stability. Studies on coiled-coil peptides have consistently demonstrated that replacing leucine with 5,5,5-trifluoroleucine at core hydrophobic positions leads to a substantial increase in Tm. nih.govcore.ac.uk This enhanced stability is attributed to the more hydrophobic nature of the trifluoromethyl group compared to the native isopropyl group of leucine.

For instance, the replacement of four leucine residues with 5,5,5-trifluoroleucine in the GCN4-p1d coiled-coil peptide resulted in a 13°C increase in its thermal denaturation temperature. core.ac.uk Similarly, the incorporation of either (2S,4R)- or (2S,4S)-5,5,5-trifluoroleucine into the coiled-coil peptide A1 increased its Tm by 11°C compared to the native leucine-containing peptide. nih.gov

| Peptide | Amino Acid at Core Position | Tm (°C) | ΔTm (°C) | Reference |

|---|---|---|---|---|

| Leu-GCN4-p1d | Leucine | 48 | - | core.ac.uk |

| Tfl-GCN4-p1d | 5,5,5-Trifluoroleucine | 61 | +13 | core.ac.uk |

| Leu-A1 | Leucine | 55 | - | nih.gov |

| SR-A1 | (2S,4R)-5,5,5-Trifluoroleucine | 65 | +11 | nih.gov |

| SS-A1 | (2S,4S)-5,5,5-Trifluoroleucine | 65 | +11 | nih.gov |

Ultracentrifugation for Oligomerization State Determination

Analytical ultracentrifugation (AUC) is a rigorous biophysical technique used to determine the oligomerization state, stoichiometry, and affinity of protein and peptide self-association in solution. nih.govnih.gov The method involves subjecting a sample to high centrifugal forces and monitoring its sedimentation behavior over time. frontiersin.org Two complementary AUC experiments, sedimentation velocity (SV) and sedimentation equilibrium (SE), provide comprehensive information about macromolecules.

Sedimentation Velocity (SV): In an SV experiment, a high rotor speed is used to cause rapid sedimentation of macromolecules. The rate of sedimentation is used to calculate the sedimentation coefficient (s), which depends on the mass, density, and shape of the particle. nih.gov This allows for the identification and quantification of different oligomeric species present in a sample (e.g., monomers, dimers, tetramers). researchgate.net

Sedimentation Equilibrium (SE): In an SE experiment, a lower rotor speed is used, allowing sedimentation and diffusion to reach an equilibrium. At equilibrium, the concentration distribution of the macromolecule in the cell is related to its buoyant molar mass. nih.gov This provides an absolute measure of the average molar mass of the species in solution, making it a gold-standard method for determining oligomerization state.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Fluorinated Peptides and Proteins

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For peptides containing fluorinated residues such as 5,5,5-trifluoroleucine (Tfl), MD simulations provide critical insights into conformational dynamics, stability, and interactions with the surrounding environment, particularly water. mpg.dersc.orgnih.gov

Research using MD simulations has demonstrated that fluorination can significantly enhance the thermal and proteolytic stability of proteins. rsc.orgnih.gov These simulations, however, also reveal that the impact of fluorination on properties like hydrophobicity is complex and not merely dependent on the number of fluorine atoms present. mpg.dersc.orgnih.gov The effects are a result of a delicate balance between changes in polarity and molecular conformation. mpg.dersc.orgnih.gov

A key finding from studies combining MD simulations with ultrafast fluorescence spectroscopy on proteins containing 5,5,5-trifluoroleucine is the effect on local hydration dynamics. nih.gov These investigations have shown that fluorinated side chains impose an electrostatic drag on adjacent water molecules, which slows down water motion at the protein's surface. nih.gov This phenomenon is attributed to the strong polarity of the C-F bonds. nih.gov

MD simulations further elucidate that the changes in hydration free energy (ΔGHyd) upon fluorination are influenced by two primary factors:

Altered side chain-water interactions : The simulations help identify a crossover point where fluoromethyl groups switch from being hydrophilic to hydrophobic. mpg.dersc.orgnih.gov

Modified backbone-water hydrogen bonding : Fluorination can alter the relative conformation of the side chain and the peptide backbone, which in turn affects the number of hydrogen bonds between the backbone and surrounding water molecules. mpg.dersc.orgnih.govmpg.de

| Finding | Description | Primary Consequence |

|---|---|---|

| Altered Hydration Dynamics | Fluorinated side chains, like that of trifluoroleucine, exert an electrostatic drag that slows the movement of nearby water molecules. nih.gov | Changes in solvent-protein interactions, potentially affecting folding and binding. nih.gov |

| Enhanced Stability | Incorporation of fluorinated amino acids often leads to increased thermal and proteolytic stability. rsc.orgnih.gov | Longer half-life and greater robustness of peptide-based therapeutics. |

| Complex Hydrophobicity | The change in hydrophobicity is not a simple function of fluorine count but a result of competing effects between polarity and conformation. mpg.dersc.orgnih.gov | Requires nuanced design to achieve desired solubility and interaction profiles. |

| Conformational Changes | Fluorination can alter side-chain and backbone conformations, which impacts backbone-water hydrogen bonding. mpg.dersc.orgnih.govmpg.de | Influences the overall secondary and tertiary structure of the peptide. |

Computational Modeling of Structure-Activity Relationships

Computational modeling of quantitative structure-activity relationships (QSAR) is a method used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For peptides, QSAR models are developed by describing the variation in the amino acid sequence using principal properties (z-scores) derived from physicochemical variables. nih.govcapes.gov.br

When applying QSAR to peptides containing non-canonical amino acids like 5,5,5-trifluoro-DL-leucine, the models must be adapted to account for the unique characteristics of the fluorinated residue. Standard z-scores for the 20 canonical amino acids are insufficient. Instead, new descriptors must be calculated that quantify the specific effects of the trifluoromethyl group, including:

Hydrophobicity : The trifluoromethyl group dramatically increases local hydrophobicity. researchgate.net

Steric Volume : The trifluoromethyl group is approximately twice the volume of a standard methyl group. nih.gov

Electronic Effects : The high electronegativity of fluorine atoms creates a strong local dipole moment. nih.gov

Experimental studies provide quantitative data that can be used to build these QSAR models. For instance, the increase in the chromatographic hydrophobicity index (Δφ) has been measured for peptides where a natural amino acid is substituted with a trifluoromethylated one. researchgate.net This research shows that the introduction of a trifluoromethyl group can lead to a substantial increase in hydrophobicity, in some cases more than doubling that of highly hydrophobic natural amino acids like isoleucine. researchgate.net This data is critical for developing predictive QSAR models that can guide the rational design of potent and specific peptide-based drugs. researchgate.net

| Amino Acid Type | Example Amino Acid (X) | Relative Hydrophobicity Index (Δφ) | Key Implication for QSAR |

|---|---|---|---|

| Non-polar, Aliphatic | Alanine (Ala) | 4.1 (Reference) | Baseline for comparison. researchgate.net |

| Non-polar, Aliphatic | Isoleucine (Ile) | 7.7 | Represents a high level of natural hydrophobicity. researchgate.net |

| Trifluoromethylated | (R)-Trifluoromethylalanine (TfmAla) | 12.15 | Demonstrates a significant increase in hydrophobicity over natural counterparts. researchgate.net |

| Trifluoromethylated | Trifluoromethionine (TFM) | 29.5 | Shows a dramatic hydrophobicity increase, highlighting the potent effect of the SCF₃ group. researchgate.net |

Note: The Δφ values are based on specific peptide sequences and conditions as reported in the source literature and serve to illustrate the magnitude of the effect. researchgate.net

Theoretical Frameworks for Understanding Fluorine's Influence on Hydrophobic Interactions

Theoretical frameworks, largely informed by MD simulations, explain fluorine's influence on hydrophobicity through the lens of hydration free energy (ΔGHyd). mpg.dersc.orgnih.govmpg.de The change in ΔGHyd when a C-H bond is replaced by a C-F bond is not linear or simple to predict. It arises from a competition between two main factors:

Direct Side Chain-Water Interactions : Fluorination directly alters the polarity of the side chain. Computational studies have identified a "crossover point" where increasing fluorination on a methyl group shifts it from hydrophilic to hydrophobic. mpg.dersc.orgnih.gov This means that the contribution of the side chain itself to hydrophobicity is complex.

Furthermore, a classical component of the hydrophobic effect—the energetic penalty of creating a cavity in the solvent—is also relevant. The larger size of the trifluoromethyl group compared to a methyl group means it has a larger solvent-accessible surface area, which generally contributes to increased hydrophobicity. nih.gov

| Theoretical Factor | Description | Effect on Hydrophobicity |

|---|---|---|

| Polar Hydrophobicity | The C-F bond is highly polar, but the overall fluorinated group is non-polarizable and repels water. rsc.orgnih.gov | Leads to a "superhydrophobic" or fluorous effect, distinct from conventional hydrocarbon hydrophobicity. rsc.org |

| Hydration Free Energy (ΔGHyd) | The net energy change upon moving the amino acid from a vacuum to water, calculated via MD simulations. mpg.dempg.de | A direct, quantitative measure of hydrophobicity; positive changes upon fluorination indicate increased hydrophobicity. mpg.dersc.orgnih.gov |

| Side-Chain Conformation | Fluorination alters the preferred rotational state (rotamer) of the amino acid side chain. | Indirectly affects backbone solvation and overall peptide structure. mpg.dersc.orgnih.govmpg.de |

| Steric Volume/Surface Area | The CF₃ group is significantly larger than the CH₃ group. nih.gov | Increases the buried hydrophobic surface area in a folded protein, which is a classic driver of stability. nih.gov |

Future Directions and Emerging Research Areas

Development of Novel Fluorinated Amino Acid Analogues

The success of incorporating 5,5,5-trifluoroleucine into peptides has spurred the development of a diverse range of novel fluorinated amino acid analogues. nih.govspringernature.com The rationale behind creating these new building blocks is to fine-tune the physicochemical properties of peptides and proteins with even greater precision. nih.govnih.gov Researchers are exploring variations in the degree and position of fluorination on the leucine (B10760876) side chain, as well as creating entirely new fluorinated aliphatic and aromatic amino acids. nih.gov

The introduction of fluorine can confer a variety of advantages including enhanced resistance to metabolism, higher membrane permeability, and more potent target-binding. nih.gov The development of new synthetic methods is crucial for expanding the available toolkit of fluorinated amino acids. nih.govrsc.org These methods aim to provide efficient and stereoselective routes to a wider variety of these non-canonical amino acids. researchgate.net

Table 1: Examples of Novel Fluorinated Amino Acid Analogues

| Analogue Name | Key Structural Feature | Potential Application |

| Hexafluoroleucine | Fully fluorinated isopropyl group | Enhancing protein stability and creating fluorous cores. acs.org |

| 4,4,4-Trifluorovaline | Trifluoromethyl group on the valine side chain | Probing protein structure and dynamics. google.com |

| 4-Fluorothreonine | Single fluorine atom on the threonine side chain | Studying enzyme mechanisms and as a biosynthetic precursor. mdpi.com |

| Monofluorinated Phenylalanine Analogues | Single fluorine atom at various positions on the aromatic ring | 19F NMR probes for studying protein conformation and interactions. nih.gov |

Expanding the Scope of Biosynthetic Incorporation Technologies

The site-specific incorporation of non-canonical amino acids (ncAAs) like 5,5,5-trifluoroleucine into proteins is a powerful tool for protein engineering. nih.govnih.gov While solid-phase peptide synthesis (SPPS) is a well-established method for creating peptides containing ncAAs, it becomes challenging for larger proteins. nih.govresearchgate.net Consequently, significant research efforts are focused on expanding the capabilities of biosynthetic incorporation technologies. nih.govnih.gov

Genetic code expansion (GCE) has emerged as a revolutionary technique, allowing for the ribosomal incorporation of ncAAs in response to a reassigned codon, typically a stop codon. nih.govpreprints.org This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host's translational machinery. nih.govasm.org Researchers are actively working on evolving new aaRS/tRNA pairs to incorporate a wider variety of fluorinated amino acids, including those with unique side chains that are not structurally similar to any of the 20 canonical amino acids. nih.govacs.org

Another in vivo approach is selective pressure incorporation (SPI), which utilizes an auxotrophic host strain that can incorporate a structural analogue of a canonical amino acid when the natural amino acid is depleted from the growth medium. asm.org This method has been successfully used for the incorporation of analogues like 5,5,5-trifluoroleucine. nih.govnih.gov

Table 2: Comparison of Incorporation Technologies

| Technology | Principle | Advantages | Limitations |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. | High purity; incorporation of a wide variety of ncAAs. nih.gov | Inefficient for large proteins; can be time-consuming and costly. researchgate.net |

| Genetic Code Expansion (GCE) | Site-specific incorporation of ncAAs using an orthogonal aaRS/tRNA pair and a reassigned codon. nih.gov | Precise control over the incorporation site; applicable to large proteins. nih.gov | Requires the development of a specific orthogonal system for each ncAA. nih.gov |

| Selective Pressure Incorporation (SPI) | Global replacement of a canonical amino acid with a structural analogue in an auxotrophic host. asm.org | Relatively simple to implement for certain analogues. | Not site-specific; can lead to global protein modification. |

Applications in Advanced Protein and Peptide Design

The unique properties conferred by the trifluoromethyl group in 5,5,5-trifluoroleucine make it a valuable tool for advanced protein and peptide design. nih.govmdpi.comacs.org The high hydrophobicity and steric bulk of the CF3 group can significantly influence protein folding, stability, and interactions. acs.orgnih.gov

One of the most significant applications is the enhancement of protein stability. springernature.comnih.gov The incorporation of highly fluorinated amino acids into the hydrophobic core of proteins can lead to a "fluorous effect," a phenomenon driven by the tendency of fluorinated side chains to segregate from their hydrocarbon counterparts, which can result in hyperstable protein structures. acs.org These stabilized proteins exhibit increased resistance to thermal and chemical denaturation. springernature.comnih.gov

Furthermore, the introduction of fluorinated amino acids can be used to modulate protein-protein interactions. nih.govcapes.gov.br The unique electronic properties of the C-F bond can alter the local electrostatic environment and influence binding affinities. This allows for the design of peptides and proteins with highly specific recognition properties. nih.gov The incorporation of trifluoromethylated amino acids has also been shown to increase the hydrophobicity of peptides, which can enhance their passive diffusion across cell membranes. nih.gov

Interdisciplinary Approaches in Fluorine Chemical Biology

The study and application of Fmoc-5,5,5-trifluoro-DL-leucine and other fluorinated amino acids exemplify the power of interdisciplinary research. nih.govacs.org This field brings together synthetic organic chemistry, biochemistry, molecular biology, and materials science to create novel biomolecules with tailored functions. uncsa.eduwiley.com

The development of new synthetic methodologies for fluorinated amino acids is a core contribution from organic chemistry. rsc.org Concurrently, molecular biologists and biochemists are pioneering new techniques for the biosynthetic incorporation of these unnatural building blocks into proteins. nih.govacs.org This synergy allows for the creation of complex fluorinated proteins that would be inaccessible through chemical synthesis alone.

The applications of these engineered proteins are vast and span multiple disciplines. In medicinal chemistry, fluorinated peptides are being investigated as potential therapeutics with improved stability and bioavailability. nih.govmdpi.com In materials science, the self-assembly of fluorinated peptides is being explored for the creation of novel biomaterials with unique properties. mdpi.com The convergence of these fields continues to push the boundaries of what is possible in fluorine chemical biology, with this compound serving as a key enabling tool. escholarship.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing peptides incorporating Fmoc-5,5,5-trifluoro-DL-leucine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : During SPPS, the trifluoromethyl group introduces steric and electronic effects that may hinder coupling efficiency. Use a 2-4x molar excess of the amino acid and activate with reagents like HBTU/HOBt in DMF. Deprotect the Fmoc group with 20% piperidine in DMF, ensuring thorough washing (5x DMF) to remove byproducts. Monitor coupling completion via Kaiser or chloranil tests. For challenging sequences, consider microwave-assisted synthesis to improve reaction kinetics .

Q. How can researchers assess the purity and enantiomeric composition of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. The trifluoromethyl group enhances hydrophobicity, leading to longer retention times. Chiral columns (e.g., Chirobiotic T) with polar organic mobile phases (methanol/acetonitrile/TEA) can resolve DL isomers. Confirm identity via HRMS (ESI+) and compare retention times with commercial standards (≥98% purity, as in ). Note that trifluoro groups may quench UV signals; use ELSD or CAD detectors as alternatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is harmful if swallowed (R22) and causes eye irritation (S26). Use PPE (gloves, goggles) in a fume hood. Store at –20°C under inert gas (argon) to prevent degradation. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste channels compliant with local regulations (e.g., EPA guidelines) .

Advanced Research Questions

Q. How does this compound influence peptide secondary structure and stability in biophysical studies?

- Methodological Answer : The trifluoromethyl group stabilizes α-helices by reducing backbone conformational entropy and enhancing hydrophobic packing. In melittin analogs, trifluoroleucine substitution increased helical content by 15–20% compared to native leucine, as confirmed by CD spectroscopy. However, steric bulk may disrupt β-sheet formation. Use MD simulations (e.g., GROMACS) with CHARMM36 force fields to predict structural impacts. Validate experimentally via NMR (1H-15N HSQC) to monitor chemical shift perturbations .

Q. What experimental strategies resolve contradictions in bioactivity data for trifluoroleucine-containing peptides?

- Methodological Answer : Bioactivity variability often stems from differential membrane partitioning or aggregation. Use surface plasmon resonance (SPR) to quantify binding kinetics to lipid bilayers. For aggregation-prone sequences, employ dynamic light scattering (DLS) or TEM to assess self-assembly. Isotopic labeling (19F NMR or 2H/13C in SANS) can clarify localization in membranes. Compare results across multiple assays (e.g., antimicrobial vs. cytotoxicity assays) to distinguish target-specific effects from nonspecific interactions .

Q. How can this compound be used to probe feedback inhibition in microbial leucine biosynthesis pathways?

- Methodological Answer : In Saccharomyces cerevisiae, 5,5,5-trifluoro-DL-leucine acts as a feedback inhibition mimic. Screen mutant strains resistant to TFL (e.g., EMS-mutagenized libraries) to identify IPMS (isopropylmalate synthase) variants. Sequence LEU4 alleles and quantify isoamyl acetate (a pathway byproduct) via GC-MS. Strains with mutations in IPMS’s regulatory domain (e.g., V298A) show 2–3x higher isoamyl acetate production, indicating disrupted leucine-mediated inhibition .

Q. What are the best practices for incorporating this compound into non-natural peptide libraries for high-throughput screening?

- Methodological Answer : Use split-and-pool synthesis with photolabile linkers (e.g., NVOC) to enable rapid diversification. Include a trifluoroethyl "tag" for facile purification via fluorous solid-phase extraction (F-SPE). Screen libraries against targets (e.g., GPCRs) using fluorescence polarization or AlphaScreen. Counter-screen for metabolic stability in liver microsomes, as trifluoromethyl groups may alter CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.